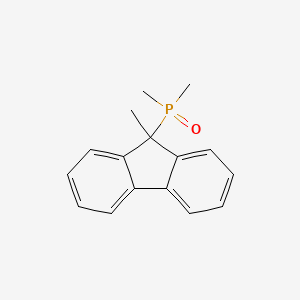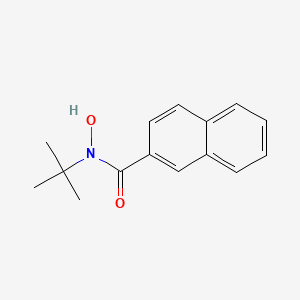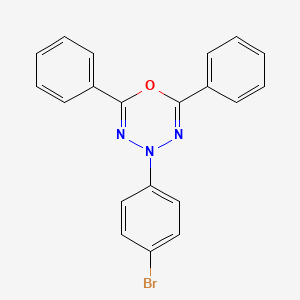
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane is a chemical compound that features a phosphane group attached to a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane typically involves the reaction of 9-methyl-9H-fluorene with a suitable phosphane reagent under controlled conditions. One common method involves the use of dimethylphosphane oxide as a reagent, which reacts with 9-methyl-9H-fluorene in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphane oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The fluorenyl moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Reduced phosphane derivatives.
Substitution: Substituted fluorenyl compounds.
Aplicaciones Científicas De Investigación
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This interaction can influence various pathways, including catalytic cycles in coordination chemistry and biological processes involving phosphane compounds.
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9H-fluorene: A precursor in the synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane.
Dimethylphosphane oxide: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of a fluorenyl moiety and a phosphane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.
Propiedades
Número CAS |
113844-58-9 |
|---|---|
Fórmula molecular |
C16H17OP |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
9-dimethylphosphoryl-9-methylfluorene |
InChI |
InChI=1S/C16H17OP/c1-16(18(2,3)17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
Clave InChI |
KJPAAMTYIKKSSA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)

![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)

![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)


![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
